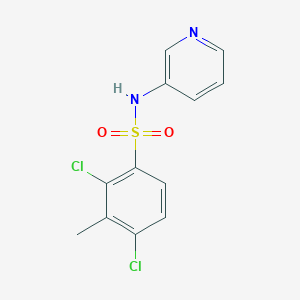

Benzenesulfonamide, 2,4-dichloro-3-methyl-N-(3-pyridyl)-

Vue d'ensemble

Description

The compound “2,4-dichloro-3-methyl-N-3-pyridinylbenzenesulfonamide” is a complex organic molecule that likely contains a pyrimidine ring structure, which is a six-membered ring with two nitrogen atoms . Pyrimidines are common in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrimidines can be synthesized using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Safety and Hazards

While specific safety data for this compound is not available, similar compounds like 2,6-Dichloro-4-(trifluoromethyl)aniline are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled .

Orientations Futures

Future research could focus on the synthesis and characterization of “2,4-dichloro-3-methyl-N-3-pyridinylbenzenesulfonamide”, as well as exploration of its potential pharmacological applications. Given the wide range of activities exhibited by pyrimidines, this compound could have potential uses in various therapeutic disciplines .

Mécanisme D'action

Target of Action

The primary target of 2,4-dichloro-3-methyl-N-(3-pyridyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is overexpressed in many solid tumors due to changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia .

Mode of Action

The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the compound’s structural features, which allow it to bind to the active site of the enzyme and prevent its normal function .

Biochemical Pathways

The inhibition of CA IX affects the tumor cells’ metabolism. Normally, tumor cells shift their metabolism to anaerobic glycolysis, which results in a significant modification in pH . By inhibiting CA IX, this compound disrupts this process, potentially slowing tumor growth .

Result of Action

The molecular and cellular effects of the compound’s action include a significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Moreover, it was able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent .

Propriétés

IUPAC Name |

2,4-dichloro-3-methyl-N-pyridin-3-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S/c1-8-10(13)4-5-11(12(8)14)19(17,18)16-9-3-2-6-15-7-9/h2-7,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMACNTYWDYETJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)S(=O)(=O)NC2=CN=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201332959 | |

| Record name | 2,4-dichloro-3-methyl-N-pyridin-3-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201332959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670171 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

309741-69-3 | |

| Record name | 2,4-dichloro-3-methyl-N-pyridin-3-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201332959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-[(2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3930483.png)

![6-amino-N-(4-methoxyphenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B3930498.png)

![4-[Furan-2-yl-(propanoylamino)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B3930506.png)

![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B3930513.png)

![N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methoxybenzamide](/img/structure/B3930527.png)

![N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-phenoxyacetamide](/img/structure/B3930540.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3930544.png)

![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-chlorophenyl)methyl]nicotinamide](/img/structure/B3930568.png)

![N~1~-[4-(4-morpholinylsulfonyl)phenyl]-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3930571.png)

![N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-3-methoxybenzamide](/img/structure/B3930584.png)

![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B3930594.png)